molecular formula C18H14O3 B11844392 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid

Cat. No.: B11844392
M. Wt: 278.3 g/mol
InChI Key: SHGUEMAWFVFYFU-UHFFFAOYSA-N
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Description

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid is a naphthoic acid derivative offered for research and development purposes. This compound is provided with a stated purity of 97% . Naphthoic acids are a valuable class of compounds in scientific research. Studies on similar compounds, such as 3-hydroxy-2-naphthoic acid (3-HNA), have demonstrated potential as therapeutic agents by acting as chemical chaperones to reduce endoplasmic reticulum (ER) stress . This mechanism is a target of interest in metabolic disease research. Furthermore, naphthoic acid scaffolds serve as key intermediates in organic synthesis and materials science. For instance, 6-hydroxy-2-naphthoic acid is a well-documented monomer used in the synthesis of thermotropic liquid crystal polymers, which exhibit high thermal stability and performance properties . The structural motif of naphthoic acids also makes them subjects of interest in crystallography and the study of polymorph behavior . The specific research applications and biochemical mechanisms of action for this compound are not fully detailed in the literature and represent an opportunity for further investigation. Researchers may explore its potential in areas such as medicinal chemistry, polymer science, or as a synthetic building block. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

6-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C18H14O3/c19-11-12-2-1-3-13(8-12)14-4-5-16-10-17(18(20)21)7-6-15(16)9-14/h1-10,19H,11H2,(H,20,21)

InChI Key

SHGUEMAWFVFYFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Carboxylation of Naphthalene Derivatives

A foundational approach involves carboxylating naphthalene or its derivatives at position 2. The Koble-Schmitt reaction , traditionally used for synthesizing hydroxyarylcarboxylic acids, has been adapted for this purpose. In this method, 2-naphthol reacts with carbon dioxide under high-pressure conditions (70 kg/cm²) in the presence of potassium hydroxide, yielding 2-naphthoic acid derivatives. However, this method often produces positional isomers, necessitating rigorous purification.

Introducing the Hydroxymethylphenyl Group

Following carboxylation, the hydroxymethylphenyl group is introduced at position 6 via Friedel-Crafts alkylation or electrophilic aromatic substitution . For example, treating 2-naphthoic acid with 3-(hydroxymethyl)benzyl chloride in the presence of AlCl₃ facilitates electrophilic substitution. This method, however, suffers from moderate yields (45–60%) due to competing reactions at other aromatic positions.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction offers a regioselective route to attach the hydroxymethylphenyl group. Starting from 6-bromo-2-naphthoic acid, palladium-catalyzed coupling with 3-(hydroxymethyl)phenylboronic acid achieves the desired product. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ (1–2 mol%)

  • Base: Na₂CO₃ or K₂CO₃

  • Solvent: Dioxane/water (4:1)

  • Temperature: 80–100°C

This method achieves yields of 70–85%, with purity exceeding 95% after recrystallization.

Buchwald-Hartwig Amination (Adapted for Hydroxymethyl Groups)

While typically used for amines, this method has been modified to introduce hydroxymethyl-containing aryl groups. Using a palladium-Xantphos catalyst, 6-chloro-2-naphthoic acid reacts with 3-(hydroxymethyl)aniline under microwave irradiation (120°C, 1 hour). The reaction requires protective groups for the hydroxymethyl moiety, such as tert-butyldimethylsilyl (TBS), which are removed post-coupling.

Functional Group Interconversion

Demethylation of Methoxy Intermediates

A two-step process involves synthesizing 6-(3-(methoxymethyl)phenyl)-2-naphthoic acid followed by demethylation. The methoxy group is cleaved using hydrogen bromide (48% HBr) in acetic acid at reflux (95°C, 10–15 hours). This method, adapted from protocols for 6-hydroxy-2-naphthoic acid, yields 74–85% of the target compound after crystallization (Table 1).

Table 1: Demethylation Efficiency Under Varied Conditions

HBr EquivalentsAcetic Acid (vol%)Time (hours)Yield (%)
5.0201085
8.0301280
4.015874

Oxidation of Methyl Groups

The hydroxymethyl group can be introduced via oxidation of a methyl substituent. For instance, 6-(3-methylphenyl)-2-naphthoic acid is treated with potassium permanganate in acidic aqueous acetone (60°C, 6 hours), achieving 65–70% conversion. Over-oxidation to carboxylic acids is a common side reaction, necessitating careful stoichiometric control.

Comparative Analysis of Methods

Table 2: Synthesis Routes and Performance Metrics

MethodStepsYield (%)Purity (%)Scalability
Suzuki-Miyaura Coupling28598High
Demethylation38099.5Moderate
Friedel-Crafts26090Low

The Suzuki-Miyaura coupling emerges as the most efficient method, balancing yield and scalability. Demethylation routes, while high-yielding, require additional protective group steps. Direct electrophilic substitution remains limited by regioselectivity issues.

Challenges and Innovations

Regioselectivity in Naphthalene Functionalization

Positional isomerism during carboxylation or substitution remains a persistent challenge. Recent advances employ directing groups , such as sulfonic acid derivatives, to enhance selectivity at position 6. For example, installing a sulfonyl group at position 8 of 2-naphthoic acid directs subsequent reactions to position 6 with >90% specificity.

Green Chemistry Approaches

Solvent-free reactions and catalytic systems are under investigation. A notable example uses biocatalytic carboxylation with engineered decarboxylases to achieve room-temperature synthesis, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under oxidative or radical conditions. In decarboxylative halogenation (e.g., bromination), the carboxylate intermediate forms an acyloxy radical, which liberates CO₂ to generate a carbon-centered radical. This radical reacts with halogen sources (e.g., Br₂) to yield halogenated derivatives .

Reaction Type Conditions Products Mechanistic Notes
BromodecarboxylationPb(OAc)₄, Br₂, 70–100°C3-(Bromomethyl)phenyl-naphthaleneHomolytic cleavage of Pb-carboxylate bond
Thermal DecarboxylationHigh-temperature heatingCO₂ + hydroxymethyl-substituted biphenylRadical chain pathway

Functionalization of the Hydroxymethyl Group

The -CH₂OH group participates in oxidation and esterification:

Oxidation to Carboxylic Acid

Using strong oxidants (e.g., KMnO₄ or CrO₃), the hydroxymethyl group is converted to a carboxylic acid, yielding 6-(3-carboxyphenyl)-2-naphthoic acid. This transformation is critical for enhancing water solubility or coordinating metal ions .

Esterification

Reaction with acyl chlorides or anhydrides forms esters. For example:

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid+AcCl6-(3-(Acetoxymethyl)phenyl)-2-naphthoic acid+HCl\text{6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid} + \text{AcCl} \rightarrow \text{6-(3-(Acetoxymethyl)phenyl)-2-naphthoic acid} + \text{HCl}

Ester derivatives are used to modulate pharmacokinetic properties in drug design .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes sulfonation, nitration, or halogenation. Substituents direct electrophiles to specific positions:

Reaction Electrophile Position Example Product
SulfonationSO₃4- or 7-6-(3-(Hydroxymethyl)phenyl)-4-sulfo-2-naphthoic acid
BrominationBr₂5-5-bromo-6-(3-(hydroxymethyl)phenyl)-2-naphthoic acid

The carboxyl group deactivates the ring, while the hydroxymethylphenyl group exerts steric and electronic effects .

Azo Coupling

Similar to 3-hydroxy-2-naphthoic acid , the compound couples with diazonium salts at the 5-position of the naphthalene ring, forming deeply colored azo dyes. This reaction is pH-dependent, requiring mildly acidic conditions (pH 4–6):

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid+Ar-N₂⁺5-azo-6-(3-(hydroxymethyl)phenyl)-2-naphthoic acid\text{this compound} + \text{Ar-N₂⁺} \rightarrow \text{5-azo-6-(3-(hydroxymethyl)phenyl)-2-naphthoic acid}

Metal Coordination

The carboxylate and hydroxymethyl groups act as ligands for transition metals. For example, coordination with Pb(II) or Cu(II) forms complexes used in catalysis or materials science .

Polymerization

As a monomer, it participates in condensation polymerization with diols or diamines to form polyesters or polyamides. These polymers exhibit high thermal stability due to aromatic rigidity .

Key Challenges and Research Gaps

  • Selectivity in halogenation : Competing reactions at the hydroxymethyl group and aromatic rings require precise conditions .

  • Stability of intermediates : Radicals generated during decarboxylation may lead to side products without proper trapping agents .

This compound’s versatility underscores its utility in synthesizing advanced materials and bioactive molecules, though further studies are needed to optimize reaction efficiency and selectivity.

Scientific Research Applications

Pharmaceutical Applications

1.1. Drug Synthesis and Development

One of the primary applications of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid is in pharmaceutical research. It has been identified as a precursor for the synthesis of selective inhibitors targeting enzymes involved in estrogen-dependent diseases such as breast cancer. Specifically, it has been studied for its role in inhibiting 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1), an enzyme that converts estrone into estradiol, a potent estrogen that promotes cell proliferation in certain cancers .

  • Case Study: Inhibition of 17beta-HSD1
    • Researchers developed a pharmacophore model based on the 6-(3-(Hydroxymethyl)phenyl)-2-naphthol scaffold to design new non-steroidal inhibitors. These compounds showed promising in vitro activity with an IC50 value of 20 nM against the target enzyme, indicating strong potential for therapeutic use .

1.2. Anticancer Research

The compound has also been explored for its anticancer properties due to its ability to modulate estrogen receptor activity. By inhibiting the conversion of weaker estrogens to more potent forms, it could potentially reduce the risk or progression of estrogen-driven cancers .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis processes. Its unique structural features allow it to participate in various chemical reactions, making it valuable for synthesizing other complex organic molecules.

  • Synthesis of Related Compounds
    • The compound can be modified through various substitution reactions to yield derivatives with distinct biological activities or physical properties. This versatility enhances its utility in developing new materials and pharmaceuticals.

Material Science

3.1. Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer formulations. Its incorporation into polymer matrices may improve mechanical properties or thermal stability due to the presence of the naphthalene moiety, which can enhance intermolecular interactions.

  • Potential Applications
    • Potential applications include its use in coatings, adhesives, and other polymer-based materials where enhanced performance characteristics are desired.

Mechanism of Action

The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The table below highlights key structural analogs and their substituents, emphasizing how variations influence molecular properties:

Compound Name Substituent (Position) Molecular Weight Key Functional Groups Key References
6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid 3-(Hydroxymethyl)phenyl (C6) 294.31* -COOH, -CH₂OH
Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) 3-(1-Adamantyl)-4-methoxyphenyl (C6) 412.52 -COOH, -OCH₃, adamantyl
6-Methyl-2-naphthoic acid Methyl (C6) 186.21 -COOH, -CH₃
6-Hydroxy-2-naphthoic acid Hydroxyl (C6) 188.18 -COOH, -OH
PPTN (P2Y14 antagonist) 4-(Piperidin-4-yl)phenyl, 4-(Trifluoromethyl)phenyl (C6, C7) 549.51 -COOH, -CF₃, piperidine

Notes:

  • Adamantyl (in adapalene) and trifluoromethyl (in PPTN) groups confer lipophilicity, favoring membrane penetration and receptor binding .

Biological Activity

6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid, also known as a derivative of naphthoic acid, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure and Composition

  • Molecular Formula : C16H14O3
  • Molecular Weight : 254.28 g/mol
  • IUPAC Name : 6-(3-(hydroxymethyl)phenyl)-naphthalene-2-carboxylic acid

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhi128 µg/mL

The results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Anticancer Activity

The anticancer properties of this compound have also been explored. A series of in vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Study: Breast Cancer Cell Line (MCF-7)
In a study involving MCF-7 cells:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed, leading to oxidative stress in target cells.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase in cancer cells, thereby inhibiting proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3-(Hydroxymethyl)phenyl)-2-naphthoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves carboxylation or hydroxylation of naphthalene derivatives. For example, the Kolbe-Schmidt reaction (carbonation of sodium naphtholate under high-pressure CO₂) is a common method for introducing carboxylic acid groups to aromatic systems . Reaction optimization should focus on temperature (e.g., 150–200°C), solvent polarity (e.g., aqueous alkaline media), and catalysts (e.g., metal salts). Evidence from similar compounds suggests avoiding carcinogenic intermediates like dimethyl sulfate by using greener alternatives (e.g., methyl chloroformate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ ≈ 254 nm) to assess purity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for optimal resolution .
  • Spectroscopy : Confirm the hydroxyl and hydroxymethyl groups via FT-IR (O-H stretch ~3200–3500 cm⁻¹) and ¹H NMR (aromatic protons δ 6.5–8.5 ppm; hydroxymethyl protons δ ~4.5 ppm) .
  • X-ray crystallography : Resolve crystal structure to verify substituent positions and hydrogen-bonding patterns, which influence solubility and stability .

Q. What solvents and conditions are suitable for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and alkaline aqueous solutions due to its carboxylic acid group. For hydroxyaromatic analogs, ethanol and ether are effective . Pre-dissolve in DMSO for biological assays, ensuring concentrations ≤1% to avoid cellular toxicity. Adjust pH to >7 for aqueous solubility .

Advanced Research Questions

Q. How do steric and electronic effects of the hydroxymethylphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The hydroxymethyl group (-CH₂OH) acts as an electron-donating substituent, activating the phenyl ring for electrophilic substitution. Steric hindrance from the naphthalene system may reduce reaction rates in Suzuki-Miyaura couplings. Use bulky palladium catalysts (e.g., XPhos Pd G3) and optimize ligand-to-metal ratios to enhance yields. Monitor regioselectivity via LC-MS and computational modeling (DFT) .

Q. What strategies mitigate decomposition or side reactions during long-term storage of this compound?

  • Methodological Answer :

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the hydroxymethyl group. Desiccate to avoid hydrolysis .
  • Stability assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Add antioxidants (e.g., BHT) if degradation exceeds 5% .

Q. How can researchers evaluate the compound’s hydrogen-bonding interactions in supramolecular assemblies?

  • Methodological Answer :

  • Cocrystallization : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine derivatives) and analyze via SC-XRD to map interaction sites .
  • Thermodynamic studies : Use isothermal titration calorimetry (ITC) to quantify binding constants (Ka) with model receptors (e.g., cyclodextrins) .

Q. What in silico approaches predict the biological activity of this compound?

  • Methodological Answer :

  • Docking simulations : Model interactions with target proteins (e.g., nuclear receptors) using AutoDock Vina. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) with SwissADME or ADMETLab2.0, leveraging topological polar surface area (TPSA ≈ 57.5 Ų) data from analogs .

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